4,5,6,7-Tetrahydrobenzofuran-7-ol
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Overview
Description
4,5,6,7-Tetrahydrobenzofuran-7-ol is an organic compound with the molecular formula C8H10O2 It belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-hydroxyethyl)phenol derivatives. This reaction can be catalyzed by acids or bases, depending on the desired conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of benzofuran derivatives. This process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuranones, while substitution reactions can produce various substituted benzofurans .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,5,6,7-Tetrahydroindol-4-one: This compound shares a similar tetrahydro structure but with an indole ring instead of a benzofuran ring.
4,5,6,7-Tetrahydrobenzothiophene: This compound has a sulfur atom in place of the oxygen atom in the furan ring.
Uniqueness: 4,5,6,7-Tetrahydrobenzofuran-7-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran ring system allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5,7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLCXMZXJQTQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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